molecular formula C6H11BrO2Zn B8762992 tert-butyl 2-(bromozincio)acetate

tert-butyl 2-(bromozincio)acetate

Cat. No.: B8762992
M. Wt: 260.4 g/mol
InChI Key: OWVBKVUUDMFVCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-(bromozincio)acetate is an organozinc compound characterized by a tert-butyl ester group and a bromozincio (bromide-zinc) moiety. The tert-butyl group serves as a sterically hindered protecting group, enhancing stability during synthetic procedures. The bromozincio moiety likely confers reactivity toward electrophilic partners, enabling carbon-carbon bond formation. However, its air- and moisture-sensitive nature necessitates inert handling conditions, a common trait of organometallic compounds.

Properties

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.4 g/mol

IUPAC Name

bromozinc(1+);tert-butyl acetate

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

OWVBKVUUDMFVCR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)[CH2-].[Zn+]Br

Origin of Product

United States

Chemical Reactions Analysis

tert-butyl 2-(bromozincio)acetate is involved in several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other organometallic compounds. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

tert-butyl 2-(bromozincio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of fine chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-tert-butoxy-2-oxoethylzinc bromide involves the transfer of its alkyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it for nucleophilic attack . This process is crucial for its reactivity in various chemical transformations.

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Acetate Derivatives

Compound Name Molecular Formula Key Functional Group Reactivity/Stability Primary Use Hazard Profile (GHS)
This compound C₆H₁₁BrO₂Zn (inferred) Bromozincio (Zn-Br) High reactivity in cross-couplings; air-sensitive Organometallic synthesis Not fully characterized (inferred: corrosive, reactive)
tert-butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ Formylphenoxy Stable under storage; hydrolyzes under acidic conditions Intermediate in drug discovery H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate C₁₈H₂₀O₃ Methoxynaphthalenyl Hydrolytically stable; UV-sensitive Pharmaceutical R&D Acute toxicity (Category 4, oral/dermal/inhalation)
tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C₁₈H₁₈N₂O₄S Sulfonylpyridinyl Crystalline solid; stable at 294 K Crystallography studies No hazard data reported

Key Findings:

Reactivity: The bromozincio group in this compound imparts higher electrophilic reactivity compared to esters with non-metallic substituents (e.g., formylphenoxy or methoxynaphthalenyl). This makes it suitable for organometallic couplings but necessitates stringent handling .

Hazard Profiles: Bromozincio-containing compounds are inferred to pose risks similar to other organozinc reagents (e.g., flammability, corrosivity), though specific data are lacking. Esters like tert-butyl 2-(3-formylphenoxy)acetate and tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate show moderate acute toxicity (Category 4) and irritancy, emphasizing the need for PPE during handling .

Applications: Bromozincio derivatives are niche reagents in synthetic chemistry, whereas methoxynaphthalenyl and formylphenoxy analogues serve as intermediates in drug discovery . Sulfonylpyridinyl derivatives are utilized in crystallographic studies due to their well-defined solid-state structures .

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